3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
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Overview
Description
3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound with a molecular formula of C24H19N3O4S and a molecular weight of 445.501 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with an appropriate acylating agent under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts to enhance the yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds to 3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid include other thiazolidine derivatives such as:
- 3-({[(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
- 4-({[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- N-(2-methoxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
5875-08-1 |
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Molecular Formula |
C24H19N3O4S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[[2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H19N3O4S/c28-21(25-18-11-7-8-16(14-18)23(30)31)15-20-22(29)27(19-12-5-2-6-13-19)24(32-20)26-17-9-3-1-4-10-17/h1-14,20H,15H2,(H,25,28)(H,30,31) |
InChI Key |
JPPHZHRHGOAYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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